5-((1-methyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane
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Overview
Description
5-((1-methyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is a complex organic compound with a unique bicyclic structure. This compound features a sulfonyl group attached to an imidazole ring, which is further connected to a bicyclic oxa-azabicycloheptane framework. The presence of these functional groups and the rigid bicyclic structure make this compound interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1-methyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the imidazole ring with the desired substituents. This can be achieved through a series of condensation reactions involving aldehydes and amines. The sulfonyl group is then introduced via sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
The bicyclic oxa-azabicycloheptane framework can be constructed through cyclization reactions. This often involves the use of strong bases or acids to facilitate the formation of the bicyclic ring system. The final step involves coupling the imidazole-sulfonyl moiety with the bicyclic framework under controlled conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. Additionally, purification techniques such as crystallization or chromatography would be employed to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
5-((1-methyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form different imidazoline derivatives.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while substitution reactions on the imidazole ring can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
5-((1-methyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: The compound’s potential biological activity could be explored for developing new pharmaceuticals.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which 5-((1-methyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane exerts its effects is likely related to its ability to interact with specific molecular targets. The imidazole ring can act as a ligand for metal ions, while the sulfonyl group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate various biochemical pathways, potentially affecting enzyme activity, receptor binding, and other cellular processes.
Properties
IUPAC Name |
5-(1-methylimidazol-4-yl)sulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S/c1-11-4-9(10-6-11)16(13,14)12-3-8-2-7(12)5-15-8/h4,6-8H,2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQAJWPYJSRPFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CC3CC2CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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